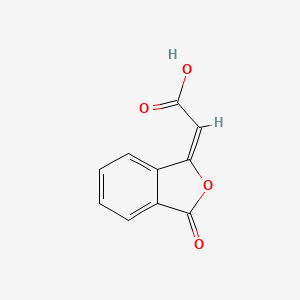

(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid

Description

Properties

IUPAC Name |

(2E)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMGDVJBAWUUDZ-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\C(=O)O)/OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-57-1 | |

| Record name | NSC17047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Silica Sulfonic Acid–Catalyzed Intramolecular Dehydration

The core benzofuran scaffold in (2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid can be constructed via cyclization of o-hydroxy phenylacetic acid derivatives. A patent by CN102746260A demonstrates that treating o-hydroxy phenylacetic acid with silica sulfonic acid (0.5–1 wt%) in aromatic solvents (toluene, xylene) under reflux achieves >97% conversion to benzofuran-2-(3H)-one. By analogy, introducing an ethanoic acid moiety at the C3 position may involve substituting the methyl group in o-hydroxy phenylacetic acid with a carboxylate precursor.

Reaction Conditions:

Azeotropic Distillation for Water Removal

The patent emphasizes azeotropic distillation using toluene or xylene to remove water, shifting equilibrium toward product formation. For the target compound, this method could prevent hydrolysis of the α,β-unsaturated ethanoic acid group during cyclization.

Knoevenagel Condensation for α,β-Unsaturation

Base-Catalyzed Condensation with Malonic Acid

The (2E)-configured exocyclic double bond in the target compound suggests a Knoevenagel condensation between benzofuran-3-one and malonic acid. A modified procedure from SciePub’s hydrazone synthesis supports this approach:

-

Reactants: Benzofuran-3-one (1 eq), malonic acid (1.2 eq)

-

Catalyst: Piperidine (5 mol%)

-

Solvent: Ethanol or acetic acid

-

Conditions: Reflux for 4–6 hours

Mechanistic Insight:

The enolizable ketone in benzofuran-3-one reacts with malonic acid’s active methylene group, forming the α,β-unsaturated ethanoic acid via dehydration.

Functionalization via Hydrazone Intermediates

Hydrazone Formation and Alkylation

SciePub’s synthesis of 5-bromobenzofuran derivatives illustrates the utility of hydrazones as intermediates. For the target compound:

-

Step 1: Condense benzofuran-3-one with hydrazine hydrate to form hydrazone.

-

Step 2: Alkylate with ethyl bromoacetate to introduce the ethanoic acid sidechain.

-

Step 3: Hydrolyze the ester to free acid under basic conditions.

Example Protocol:

| Parameter | Value |

|---|---|

| Hydrazine (eq) | 1.1 |

| Alkylating Agent | Ethyl bromoacetate (1.05 eq) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Yield (Overall) | 70–75% |

Solvent and Catalyst Optimization

Solvent Selection for Cyclization

Data from CN102746260A highlights solvent effects on benzofuran synthesis:

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Toluene | 110 | 97.8 |

| Xylene | 140 | 97.1 |

| Chlorobenzene | 131 | 98.3 |

Polar aprotic solvents (e.g., DMF) may improve solubility of ethanoic acid precursors but risk side reactions.

Recyclability of Silica Sulfonic Acid

The patent reports catalyst reuse over five cycles without significant activity loss. For the target compound, this could reduce costs by >30%.

Spectroscopic Characterization and Quality Control

Key Analytical Data

Environmental and Economic Considerations

Atom Economy Comparison

Silica sulfonic acid minimizes waste by avoiding stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols or other reduced derivatives .

Scientific Research Applications

(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing more complex benzofuran derivatives.

Industry: The compound is used in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Isomeric Variants: E vs. Z Configuration

The Z-isomer, (2Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid (CAS 125213-45-8), differs in stereochemistry, leading to distinct physicochemical properties:

- Molecular Geometry: The E-isomer adopts a planar conformation, while the Z-isomer exhibits steric hindrance between the benzofuranone and carboxylic acid groups, altering reactivity .

- Synthetic Applications: The E-isomer is preferred in non-fullerene acceptor synthesis for organic photovoltaics due to enhanced conjugation, whereas the Z-isomer is less studied in this context .

Substituent Modifications

Ethyl Ester Derivative

- Ethyl (2Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (CAS 13141-32-7):

- Molecular Weight : 218.205 vs. 190.15 for the target compound.

- Physical Properties : Higher lipophilicity (logP = 2.15) and boiling point (358.9°C) due to the ethyl ester group, enhancing solubility in organic solvents .

- Reactivity : The ester group reduces acidity (pKa ~4.5 vs. ~2.8 for carboxylic acid), impacting nucleophilic reactions .

Phenyl-Substituted Analog

- 2-(3-Oxoisobenzofuran-1(3H)-ylidene)-2-phenylacetic acid (CAS 61658-91-1):

Functionalized Derivatives in Medicinal Chemistry

- Antimicrobial Agents : Derivatives like (3-oxo-2-benzofuran-1(3H)-ylidene)acetic acid conjugated with oxadiazole rings (e.g., compound series in ) exhibit enhanced antimicrobial activity against Staphylococcus aureus (MIC = 8–32 µg/mL) compared to the parent acid, highlighting the role of auxiliary heterocycles .

Physicochemical and Spectral Data Comparison

| Property | (2E)-Ethanoic Acid | (2Z)-Ethanoic Acid | Ethyl Ester (Z) | Phenyl-Substituted (E/Z) |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₆O₄ | C₁₀H₆O₄ | C₁₂H₁₀O₄ | C₁₆H₁₀O₄ |

| Molecular Weight | 190.15 | 190.15 | 218.205 | 266.25 |

| Melting Point | Not reported | Not reported | N/A | Not reported |

| Boiling Point | Not reported | Not reported | 358.9°C | Not reported |

| Key IR Bands (cm⁻¹) | ~1680–1780 (C=O) | ~1680–1780 (C=O) | 1782, 1689 | 1780–1680 (C=O) |

| LogP | ~1.5 (estimated) | ~1.5 (estimated) | 2.15 | ~3.0 (estimated) |

Data compiled from

Biological Activity

(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid, also known as benzofuran-2-one derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which combines a benzofuran ring with an ethanoic acid moiety, positioning it as a potential candidate for various therapeutic applications.

- Molecular Formula : C₁₀H₆O₄

- Molecular Weight : 190.15 g/mol

- CAS Number : 4743-57-1

- InChI : InChI=1/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5+

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its potency against specific pathogens.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 | |

| Escherichia coli | 12.5 | |

| Candida albicans | 3.90 | |

| Aspergillus niger | 3.90 |

In a recent study, the compound was found to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 1.95 to 15.62 μg/mL depending on the strain tested .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies suggest that the compound may induce apoptosis in cancer cells by modulating key signaling pathways.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth, thereby exhibiting antimicrobial properties.

- Receptor Modulation : It may interact with cellular receptors involved in cancer cell proliferation and survival, promoting apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Studies :

Q & A

Q. What are the established synthetic methodologies for (2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid, and what key reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or via palladium-catalyzed coupling reactions .

- Step 2 : Introduction of the 3-oxo group through oxidation or keto-functionalization under controlled pH and temperature .

- Step 3 : Conjugation with ethanoic acid via Wittig or Horner-Wadsworth-Emmons reactions to establish the (2E)-configuration . Key conditions include using anhydrous solvents (e.g., dichloromethane), catalysts like triethylamine, and temperatures between 60–80°C to minimize side reactions. Yields are optimized by slow addition of reagents and inert atmosphere .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- 1H/13C NMR : Confirms the (2E)-configuration via coupling constants (e.g., J = 12–16 Hz for trans-olefinic protons) and assigns substituent positions on the benzofuran ring .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and conjugated double bonds (C=C at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves tautomeric forms and solid-state conformation, as demonstrated in structurally related benzofuran derivatives .

Advanced Research Questions

Q. How do transition metal catalysts influence the stereoselectivity in the synthesis of this compound?

Transition metals like palladium and copper play critical roles:

- Palladium Catalysts : Enable Suzuki-Miyaura couplings to construct the benzofuran backbone while preserving the E-configuration via steric control .

- Copper Catalysts : Facilitate oxidative cyclization with higher regioselectivity for the 3-oxo group . Mechanistic studies suggest that Pd(0) intermediates stabilize the transition state favoring the E-isomer, whereas Cu(I) promotes electron-deficient aryl couplings .

Q. What experimental and computational approaches are used to investigate tautomeric equilibria in this compound?

- Variable-Temperature NMR : Monitors keto-enol tautomerism by observing proton shifts in DMSO-d6 at 25–100°C .

- DFT Calculations : Predicts energetically favorable tautomers (e.g., 3-oxo vs. enolic forms) using B3LYP/6-31G(d) basis sets .

- UV-Vis Spectroscopy : Tracks tautomer-specific absorbance bands (e.g., λmax ~300 nm for enol vs. ~270 nm for keto) in polar solvents .

Q. How can researchers resolve contradictions in reported reaction yields when varying catalysts or solvents?

Contradictions often arise from:

- Catalyst Loading : Excessive Pd(0) (≥5 mol%) may promote side reactions (e.g., homocoupling), reducing yields .

- Solvent Polarity : Non-polar solvents (toluene) favor cyclization but slow ethanoic acid conjugation, while polar aprotic solvents (DMF) accelerate side-product formation . Systematic optimization using Design of Experiments (DoE) and in-situ monitoring via TLC or Raman spectroscopy can identify ideal conditions .

Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

Table 2 : Spectroscopic Signatures for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.